N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16278614
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4S2 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O4S2/c1-3-26-14-5-4-12(10-15(14)25-2)11-16-18(24)22(19(27)28-16)21-17(23)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,21,23)/b16-11- |
| Standard InChI Key | UBAKXTUFWHRBGH-WJDWOHSUSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Core structure: A 1,3-thiazolidin-3-yl ring system with substitutions at positions 2 (thioxo), 4 (oxo), and 5 (benzylidene).
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Benzylidene substituent: A 4-ethoxy-3-methoxybenzylidene group at position 5, with a (Z)-configuration about the double bond.
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Pyridine carboxamide: A pyridine-4-carboxamide group attached to the nitrogen at position 3 of the thiazolidinone ring.
The (Z)-stereochemistry at the C5 double bond is critical for molecular geometry, influencing π-π stacking interactions and binding affinity to biological targets . The ethoxy and methoxy groups on the benzylidene moiety enhance electron-donating effects, potentially modulating electronic properties such as HOMO-LUMO energy gaps and dipole moments .
Synthetic Pathways and Reaction Mechanisms
General Synthesis of 5-Arylidene Thiazolidinones
The synthesis of analogous compounds, as described in , involves a multi-step protocol:
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Formation of the thiazolidinone core: Condensation of thiourea derivatives with α-halo carbonyl compounds.
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Benzylidene introduction: Knoevenagel condensation between the thiazolidinone and substituted benzaldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) in ethanol with morpholine as a catalyst.
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N-functionalization: Coupling the thiazolidinone nitrogen with pyridine-4-carboxylic acid via carbodiimide-mediated amidation.
For the target compound, the reaction sequence would proceed as follows:
Key Reaction Parameters
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Solvent: Ethanol or dichloromethane for condensation and amidation steps.
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Catalyst: Morpholine (0.1–0.3 equiv) for Knoevenagel reactions .
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Temperature: Room temperature for condensations; 0°C for amide coupling to minimize side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data from analogous compounds in provide insights into expected signals:
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thiazolidinone C5-H (═CH) | 7.68–8.16 | Singlet | Benzylidene proton |
| Pyridine H-2/H-6 | 8.50–8.70 | Doublet | Ortho to carboxamide |
| OCH3 (3-methoxy) | 3.86–3.90 | Singlet | Methoxy protons |
| OCH2CH3 (4-ethoxy) | 1.20–1.30 (CH3), 4.10–4.30 (CH2) | Triplet, Quartet | Ethoxy methyl and methylene |
In NMR:
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Aromatic carbons: 110–160 ppm, depending on substitution.
Infrared (IR) Spectroscopy
Key absorptions:
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C=O (thiazolidinone): 1740–1750 cm.
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C=S: 1220–1240 cm.
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Amide (N–H): 3300–3350 cm.
Computational and Physicochemical Analysis
Density Functional Theory (DFT) Calculations
Using data from , the electronic properties of the compound can be hypothesized:
The ethoxy and methoxy groups likely reduce ΔE by donating electrons into the benzylidene ring, increasing softness (σ) and electrophilicity .
LogP and Solubility
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Predicted LogP: ~3.2 (moderate lipophilicity due to ethoxy/methoxy groups).
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Aqueous solubility: Low (10–20 μM), necessitating formulation enhancements for bioavailability.
Hypothesized Biological Activities
Enzyme Inhibition
Thiazolidinones are known aldose reductase inhibitors (ARIs) . The target compound’s electronegative groups could bind to the enzyme’s active site, with predicted IC values <1 μM based on QSAR models .
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